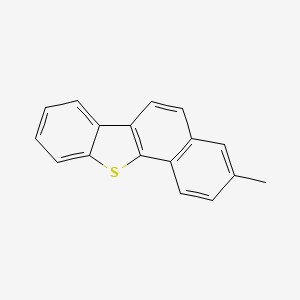
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid is a chemical entity that combines two distinct molecular structures The first part, (2R)-1-aminopropan-2-ol, is an amino alcohol, while the second part, (2S,3S)-2,3-dihydroxybutanedioic acid, is a dihydroxy acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-aminopropan-2-ol typically involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is achieved.
For the preparation of (2S,3S)-2,3-dihydroxybutanedioic acid, one common method involves the oxidation of tartaric acid derivatives. This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide in an aqueous medium. The reaction conditions, including temperature and pH, are carefully controlled to obtain the desired dihydroxy acid.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-aminopropan-2-ol may involve the catalytic hydrogenation of the corresponding nitrile or oxime. This process is typically carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
The industrial production of (2S,3S)-2,3-dihydroxybutanedioic acid often involves the microbial fermentation of glucose using specific strains of bacteria or fungi. This biotechnological approach allows for the efficient and sustainable production of the dihydroxy acid on a large scale.
化学反応の分析
Types of Reactions
(2R)-1-aminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
(2S,3S)-2,3-dihydroxybutanedioic acid can undergo reactions such as:
Esterification: The dihydroxy acid can react with alcohols in the presence of acid catalysts to form esters.
Dehydration: The compound can undergo dehydration to form anhydrides or lactones under acidic conditions.
Complexation: The dihydroxy acid can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Catalysts: Palladium, platinum, acid catalysts.
Major Products Formed
Oxidation Products: Amino ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halides, esters.
Esterification Products: Esters.
Dehydration Products: Anhydrides, lactones.
Complexation Products: Metal complexes.
科学的研究の応用
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of various organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in drug development and as a potential treatment for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
作用機序
The mechanism of action of (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The dihydroxy acid moiety can chelate metal ions and participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
(2R)-1-aminopropan-2-ol: Similar compounds include other amino alcohols like serinol and ethanolamine.
(2S,3S)-2,3-dihydroxybutanedioic acid: Similar compounds include other dihydroxy acids like malic acid and citric acid.
Uniqueness
The uniqueness of (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid lies in its combination of an amino alcohol and a dihydroxy acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
921752-41-2 |
|---|---|
分子式 |
C7H15NO7 |
分子量 |
225.20 g/mol |
IUPAC名 |
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.C3H9NO/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3,5H,2,4H2,1H3/t1-,2-;3-/m01/s1 |
InChIキー |
JGOGRTKEDUDETC-ORKYBCFVSA-N |
異性体SMILES |
C[C@H](CN)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(CN)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


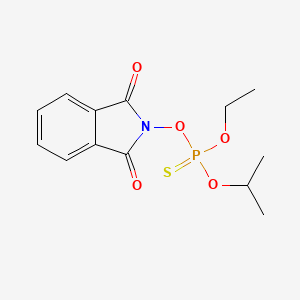
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)

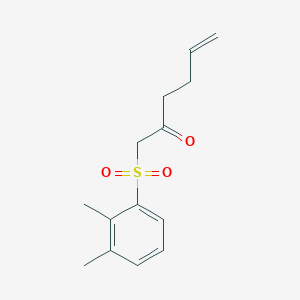
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
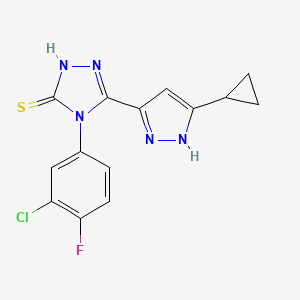
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)

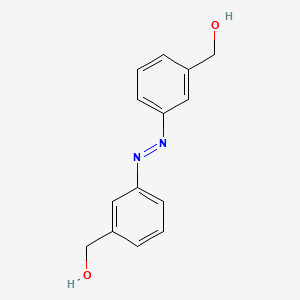
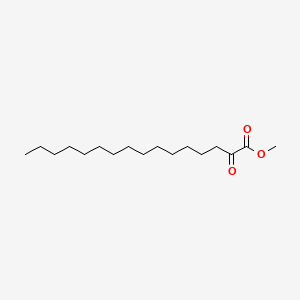
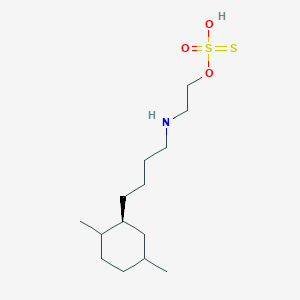
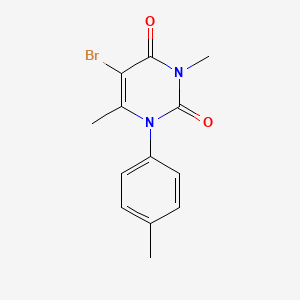
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
